molecular formula C8H10FNO B2950201 (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol CAS No. 2248210-22-0

(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol

Cat. No.: B2950201
CAS No.: 2248210-22-0
M. Wt: 155.172
InChI Key: MSHYIMNYMOHYAU-ZCFIWIBFSA-N
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Description

(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol is a chiral organic compound that features a fluorinated pyridine ring and a secondary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropyridine and a suitable chiral precursor.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperature and pressure conditions, with specific solvents and catalysts to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: Scaling up the laboratory synthesis to industrial scale while maintaining the stereochemical integrity of the compound.

    Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.

    Purification: Employing advanced purification techniques such as chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of (2S)-2-(2-Fluoropyridin-4-yl)propan-1-one.

    Reduction: Formation of (2S)-2-(2-Fluoropyridin-4-yl)propane.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: It may influence biochemical pathways related to its biological or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(2-Chloropyridin-4-yl)propan-1-ol
  • (2S)-2-(2-Bromopyridin-4-yl)propan-1-ol
  • (2S)-2-(2-Methylpyridin-4-yl)propan-1-ol

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methyl analogs.

    Chiral Center: The specific stereochemistry of the compound can influence its interactions with chiral environments in biological systems.

Properties

IUPAC Name

(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-6(5-11)7-2-3-10-8(9)4-7/h2-4,6,11H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHYIMNYMOHYAU-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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